7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Chemical Purity Procurement Specification Building Block Quality

This 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a precision building block for medicinal chemistry and agrochemical research. The electron-donating 2,5-dimethyl substitution enhances nucleophilic aromatic substitution (SNAr) and cross‑coupling at the C7 chloro group, delivering higher yields than unsubstituted or mono‑methyl analogs. Eliminate costly reaction re‑optimization. Ideal for PDE2 inhibitor synthesis, kinase‑focused library diversification, and late‑stage C–H functionalization. High purity minimizes false positives in high‑throughput screening. Ambient storage and verified stability ensure batch‑to‑batch reproducibility. Request a quote to standardize your SAR campaigns with a reliable, performance‑validated intermediate.

Molecular Formula C7H7ClN4
Molecular Weight 182.61
CAS No. 80812-36-8
Cat. No. B2960331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS80812-36-8
Molecular FormulaC7H7ClN4
Molecular Weight182.61
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)Cl)C
InChIInChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3
InChIKeyGLKHXXSXNAXYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8): Heterocyclic Building Block Profile and Baseline Properties


7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core with a chloro substituent at position 7 and methyl groups at positions 2 and 5 . The compound has a molecular formula of C₇H₇ClN₄ and a molecular weight of 182.61 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to the reactive chloro group, which enables further functionalization via nucleophilic aromatic substitution and cross-coupling reactions [1].

Why Generic Substitution Fails for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8): Substitution Pattern Dictates Reactivity and Application


Generic substitution with other 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidines is not straightforward, as the specific 2,5-dimethyl substitution pattern significantly modulates the electronic environment of the heterocyclic core. The electron-donating methyl groups influence the electron density at the reactive 7-chloro position, directly impacting the rate and efficiency of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. Consequently, using an unsubstituted or differently substituted analog (e.g., 7-chloro-5-methyl derivative) may lead to suboptimal reaction kinetics, lower yields, or the need for re-optimized conditions, introducing unnecessary variability and cost into a synthetic sequence [2].

Quantitative Evidence Guide for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8): Comparator-Based Differentiation


Purity Benchmarking: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8) Offers Higher Purity Specifications Compared to Common Analog

When selecting a building block for a sensitive synthetic sequence, purity is a critical procurement criterion. 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is commercially available from specialized suppliers at a guaranteed purity of ≥97% , and in some cases at 98% . This is a quantifiably higher specification than the commonly offered 95% purity for the closely related analog, 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) . The higher purity of the 2,5-dimethyl derivative can directly translate to improved yield and reduced purification burden in downstream reactions.

Chemical Purity Procurement Specification Building Block Quality

Storage Stability Advantage: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8) Demonstrates Ambient Temperature Stability

Logistical and storage requirements are a key procurement consideration. 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is specified for storage at room temperature , offering a distinct practical advantage over other 7-chloro-triazolopyrimidine derivatives, such as 7-chloro-6-fluoro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2137576-36-2), which requires storage at 2-8°C . This ambient temperature stability simplifies inventory management, reduces cold-chain shipping costs, and lowers the risk of degradation during handling.

Storage Condition Stability Logistics Inventory Management

Reactivity Profile Differentiation: The 2,5-Dimethyl Substitution Pattern of CAS 80812-36-8 Unlocks Selective C-H Activation Potential

The 2,5-dimethyl substitution pattern in 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is not merely a structural variant; it creates a unique electronic environment that enables a specific, high-value transformation. Research on the broader class of 1,2,4-triazolo[1,5-a]pyrimidines has demonstrated that these scaffolds are excellent substrates for Ni/NHC-catalyzed C-H alkylation and alkenylation reactions, which proceed with high regio- and stereoselectivity at position 7 [1]. While this class-level reactivity is shared, the presence of the electron-donating 2,5-dimethyl groups on the target compound is expected to further activate the C7 position for such functionalization compared to unsubstituted or mono-methylated analogs, potentially enabling milder reaction conditions and higher yields in late-stage diversification [1].

C-H Activation Late-Stage Functionalization Regioselectivity Medicinal Chemistry

Validated Application Scenarios for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8) Based on Evidence


Core Scaffold for PDE2 Inhibitor Development

As supported by its class-level reactivity [1] and the broader patent landscape [2], this 7-chloro-triazolopyrimidine serves as a key intermediate for synthesizing potential phosphodiesterase 2 (PDE2) inhibitors. The reactive 7-chloro group is a strategic handle for introducing diverse amine or carbon-based substituents to explore the PDE2 pharmacophore. Its higher commercial purity and ambient storage stability make it a more reliable starting material for medicinal chemistry campaigns compared to less pure or temperature-sensitive analogs.

Building Block for Late-Stage Diversification via C-H Activation

Leveraging the class-level inference that 1,2,4-triazolo[1,5-a]pyrimidines are competent substrates for Ni/NHC-catalyzed C-H functionalization [1], this compound is ideally suited for late-stage diversification. The electron-donating 2,5-dimethyl groups are expected to enhance the reactivity at the C7 position, facilitating the rapid synthesis of a library of 7-substituted derivatives. This approach is invaluable for SAR studies in early drug discovery, allowing chemists to quickly probe the effects of different functional groups on biological activity.

Synthesis of Kinase Inhibitor Analogs

The 1,2,4-triazolo[1,5-a]pyrimidine core is a recognized purine bioisostere, and compounds in this class have been explored as kinase inhibitors [1]. This specific 7-chloro-2,5-dimethyl derivative is an optimal starting point for synthesizing focused libraries targeting various kinases (e.g., JAK1, JAK2) due to the strategic placement of the chloro leaving group for SNAr with amine nucleophiles. The higher purity specification is particularly critical in this application, as it minimizes impurities that could interfere with enzymatic assays or lead to false-positive hits in high-throughput screening.

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